Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a benzoate ester linked to a butoxyphenyl group through a carbamothioyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 3-butoxybenzoyl chloride in the presence of a base to form the intermediate 4-({[(3-butoxyphenyl)carbonyl]amino})benzoic acid. This intermediate is then reacted with ethyl chloroformate and ammonium thiocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
- Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific butoxyphenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific molecular interactions. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
ethyl 4-[(3-butoxybenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-3-5-13-27-18-8-6-7-16(14-18)19(24)23-21(28)22-17-11-9-15(10-12-17)20(25)26-4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYNLROTCAGVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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